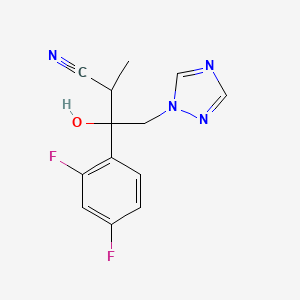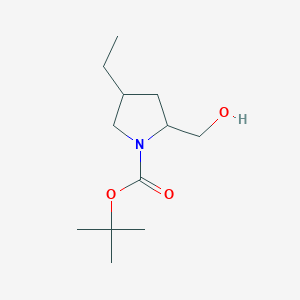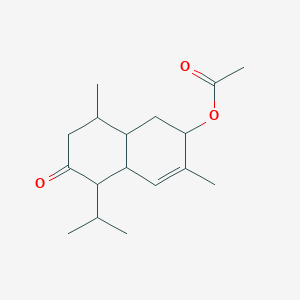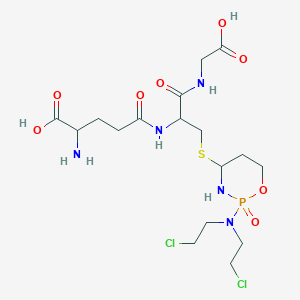
4-Glutathionyl cyclophosphamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Glutathionyl cyclophosphamide is a metabolite of cyclophosphamide, a nitrogen mustard alkylating agent used in chemotherapy. This compound is formed when cyclophosphamide undergoes metabolic transformation, incorporating a glutathione moiety. The addition of glutathione enhances the compound’s ability to inhibit cancer cell growth by acting as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Glutathionyl cyclophosphamide involves the hydroxylation of cyclophosphamide to form 4-hydroxycyclophosphamide, which then reacts with glutathione. This reaction can be catalyzed by enzymes such as peroxygenases from fungi like Marasmius rotula. The reaction conditions typically involve the use of hydrogen peroxide as a co-substrate .
Industrial Production Methods: The use of biocatalysts like peroxygenases can enhance the yield and purity of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-Glutathionyl cyclophosphamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and detoxification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of peroxygenases.
Reduction: Reducing agents like glutathione can facilitate the conversion of cyclophosphamide metabolites.
Substitution: The substitution reactions often involve nucleophiles like glutathione, which replace specific functional groups in the cyclophosphamide molecule.
Major Products: The major products formed from these reactions include 4-hydroxycyclophosphamide, aldophosphamide, and phosphoramide mustard. These metabolites play crucial roles in the compound’s pharmacological activity .
Scientific Research Applications
4-Glutathionyl cyclophosphamide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of cyclophosphamide and its derivatives.
Biology: Researchers use this compound to investigate the role of glutathione in cellular detoxification processes.
Medicine: It is crucial in cancer research, particularly in understanding the mechanisms of drug resistance and toxicity.
Industry: The compound is used in the development of new chemotherapeutic agents with improved efficacy and reduced side effects
Mechanism of Action
The mechanism of action of 4-Glutathionyl cyclophosphamide involves its conversion to active metabolites that form DNA crosslinks, inhibiting DNA replication and inducing apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in cell cycle regulation. The pathways involved in its action include the activation of p53-mediated apoptosis and the inhibition of DNA repair mechanisms .
Comparison with Similar Compounds
4-Hydroxycyclophosphamide: A primary metabolite of cyclophosphamide, involved in its pharmacological activity.
Aldophosphamide: A tautomer of 4-hydroxycyclophosphamide, which further decomposes to form active metabolites.
Phosphoramide Mustard: The ultimate cytotoxic metabolite responsible for DNA crosslinking.
Uniqueness: 4-Glutathionyl cyclophosphamide is unique due to the incorporation of a glutathione moiety, which enhances its ability to inhibit cancer cell growth and reduces its toxicity compared to other cyclophosphamide metabolites. This modification allows for more targeted and effective chemotherapy treatments .
Properties
Molecular Formula |
C17H30Cl2N5O8PS |
|---|---|
Molecular Weight |
566.4 g/mol |
IUPAC Name |
2-amino-5-[[3-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H30Cl2N5O8PS/c18-4-6-24(7-5-19)33(31)23-14(3-8-32-33)34-10-12(16(28)21-9-15(26)27)22-13(25)2-1-11(20)17(29)30/h11-12,14H,1-10,20H2,(H,21,28)(H,22,25)(H,23,31)(H,26,27)(H,29,30) |
InChI Key |
CXEDBYAXQXFDHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(NC1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)



![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)
![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)
![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)
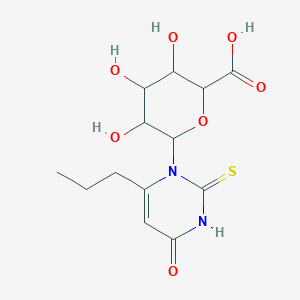
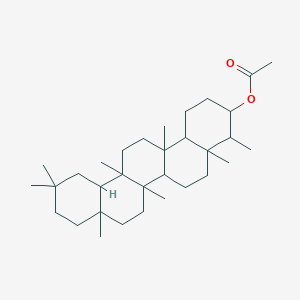
![9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12289684.png)
